molecular formula C22H25N3OS B12281094 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B12281094
M. Wt: 379.5 g/mol
InChI Key: SYXQBJYYMVAHBC-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a cyclopentane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the cyclopentane carboxamide moiety. Common reagents used in these reactions include acetyl chloride, benzyl chloride, and various catalysts . The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H25N3OS/c1-25-16-19(15-24-25)18-8-6-17(7-9-18)10-13-23-21(26)22(11-2-3-12-22)20-5-4-14-27-20/h4-9,14-16H,2-3,10-13H2,1H3,(H,23,26)

InChI Key

SYXQBJYYMVAHBC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3(CCCC3)C4=CC=CS4

Origin of Product

United States

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